molecular formula C11H15N B14271371 2-Methyl-N-(2-methylprop-2-en-1-yl)aniline CAS No. 131001-34-8

2-Methyl-N-(2-methylprop-2-en-1-yl)aniline

Cat. No.: B14271371
CAS No.: 131001-34-8
M. Wt: 161.24 g/mol
InChI Key: DNWKTYZXPRNOIJ-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-methylprop-2-en-1-yl)aniline is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-methylprop-2-en-1-yl)aniline typically involves the reaction of 2-methylpropenylamine with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies, such as high-pressure reactors and automated control systems, ensures the efficient and consistent production of the compound. The industrial process also includes purification steps, such as distillation and crystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-methylprop-2-en-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-N-(2-methylprop-2-en-1-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2-methylprop-2-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-propen-1-ol: A related compound with similar structural features but different chemical properties and applications.

    N-methyl-N-(prop-2-yn-1-yl)aniline: Another similar compound with distinct reactivity and uses.

Uniqueness

2-Methyl-N-(2-methylprop-2-en-1-yl)aniline is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, setting it apart from other similar compounds.

Properties

CAS No.

131001-34-8

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-methyl-N-(2-methylprop-2-enyl)aniline

InChI

InChI=1S/C11H15N/c1-9(2)8-12-11-7-5-4-6-10(11)3/h4-7,12H,1,8H2,2-3H3

InChI Key

DNWKTYZXPRNOIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC(=C)C

Origin of Product

United States

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